(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Description
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS: 1246401-50-2) is a chiral bis(oxazoline) ligand with the molecular formula C33H30N2O2 and a molecular weight of 486.6 g/mol . It is widely used in asymmetric catalysis due to its rigid, C₂-symmetric structure, which facilitates enantioselective transformations. The compound is characterized by a central 1,3-diphenylpropane-2,2-diyl bridge linking two 4-phenyl-4,5-dihydrooxazole moieties. Its purity exceeds 98%, and it requires storage under inert conditions at -80°C or -20°C to maintain stability .
Properties
IUPAC Name |
(4R)-2-[1,3-diphenyl-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O2/c1-5-13-25(14-6-1)21-33(22-26-15-7-2-8-16-26,31-34-29(23-36-31)27-17-9-3-10-18-27)32-35-30(24-37-32)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2/t29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHWEWXNPGCLJE-KYJUHHDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-diphenylpropane and 4-phenyl-4,5-dihydrooxazole.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups or intermediates.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can introduce new substituents into the compound, altering its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.
Biology
Medicine
In medicine, (4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be explored for its therapeutic properties, including its potential as a drug candidate or a diagnostic tool.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Bis(oxazoline) ligands are modified by altering the central bridge, oxazoline substituents, or stereochemistry. Key structural analogs include:
Table 1: Structural Comparison of Bis(oxazoline) Derivatives
Key Observations:
- Substituent Effects : Bulky groups like tert-butyl or benzyl enhance steric shielding, while triphenyl substitutions maximize steric hindrance.
- Synthesis Yields : Yields vary significantly; cyclopropane-linked analogs achieve near-quantitative yields (99%) , whereas tert-butyl derivatives require multi-step syntheses with moderate yields (83%) .
Spectral and Crystallographic Data
Table 2: Spectroscopic and Crystallographic Comparisons
Key Observations:
- IR Spectroscopy : The absence of ν(C=O) bands in triazole derivatives confirms tautomeric shifts, while cyclopropane-linked bis(oxazolines) retain carbonyl signals .
- NMR : Diastereotopic protons in the target compound’s oxazoline rings produce distinct splitting patterns, whereas halogen substituents (e.g., Cl, F) in analogs cause downfield shifts .
- Crystallography : Isostructural analogs (e.g., ) exhibit similar packing motifs but adjust for substituent size, as seen in halogen-substituted derivatives.
Biological Activity
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (4R,4'R)-2,2'-(1,3-diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Molecular Formula : C₃₃H₃₀N₂O₂
- Molecular Weight : 486.6 g/mol
- CAS Number : 1246401-50-2
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The oxazole moiety is known for its role in biological systems as a pharmacophore that can modulate enzyme activities and influence cellular signaling pathways.
Antidiabetic Properties
Recent studies have highlighted the compound's potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in the management of type 2 diabetes mellitus as they enhance insulin secretion and decrease glucagon levels.
Key Findings :
- A study demonstrated that derivatives similar to this compound exhibited over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg within 24 hours, comparable to established drugs like omarigliptin .
Anticancer Activity
Research has indicated that oxazole-containing compounds may exhibit anticancer properties through various mechanisms:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Promoting programmed cell death in malignant cells.
A specific case study showed that derivatives of this compound were effective against several cancer cell lines, leading to significant reductions in cell viability .
Study 1: DPP-4 Inhibition
In a controlled experiment involving diabetic rats, the administration of (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) resulted in improved glucose tolerance and significant reductions in blood glucose levels over a period of four weeks.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 180 ± 10 | 120 ± 8 |
| Weight Gain (g) | 5 ± 1 | 1 ± 0.5 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
